Biphenyl-4-yl-(3-methylphenyl)methanone

Catalog No.
S14318806
CAS No.
86428-83-3
M.F
C20H16O
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl-4-yl-(3-methylphenyl)methanone

CAS Number

86428-83-3

Product Name

Biphenyl-4-yl-(3-methylphenyl)methanone

IUPAC Name

(3-methylphenyl)-(4-phenylphenyl)methanone

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

MYYLFDRHMOSOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Biphenyl-4-yl-(3-methylphenyl)methanone, also known by its Chemical Abstracts Service number 3478-90-8, is a biphenyl derivative characterized by the presence of a ketone functional group. Its molecular formula is C25H18OC_{25}H_{18}O with a molecular weight of 334.41 g/mol. The compound features a biphenyl core with a methyl group at the 3-position of one phenyl ring and a ketone group attached to the 4-position of the other phenyl ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.

. These include:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles due to the electron-rich nature of the aromatic rings.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille reactions, which are useful for forming biaryl compounds from aryl halides and boronic acids or stannanes, respectively .
  • Oxidative Reactions: The ketone functionality may also undergo oxidation or reduction reactions depending on the reaction conditions.

The synthesis of biphenyl-4-yl-(3-methylphenyl)methanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of biphenyl using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Suzuki Coupling: The compound can be synthesized through a Suzuki cross-coupling reaction between an appropriate aryl halide and boronic acid under palladium catalysis.
  • Direct Arylation: Recent advancements allow for direct C-H arylation methods that can introduce substituents onto aromatic rings without pre-functionalization .

Biphenyl-4-yl-(3-methylphenyl)methanone has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials Science: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
  • Dyes and Pigments: Biphenyl compounds are often used in dye chemistry due to their stability and color properties .

Biphenyl-4-yl-(3-methylphenyl)methanone has several structural analogs that share similar functional groups or frameworks. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
1,1'-Biphenyl-3-yl(phenyl)methanone3378-09-41.00Contains phenolic functionality
1,1':4',1''-Terphenyl-4-yl(phenyl)methanone5623-42-71.00Features an extended aromatic system
1-[1,1'-Biphenyl]-3-ylanone3112-01-40.96Similar ketone structure but different substituents
1-(4'-Methyl-[1,1'-biphenyl]-3-ylanone893734-36-60.96Methyl substitution alters electronic properties
1-(3'-Methyl-[1,1'-biphenyl]-3-ylanone893734-40-20.96Variation in methyl positioning affects reactivity

The uniqueness of biphenyl-4-yl-(3-methylphenyl)methanone lies in its specific arrangement of methyl and ketone groups, which may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

272.120115130 g/mol

Monoisotopic Mass

272.120115130 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types